Demethoxy Aliskiren Fumarate (2:1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

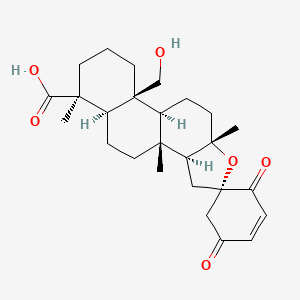

Demethoxy Aliskiren Fumarate (2:1) is a variant of Aliskiren, which is a direct renin inhibitor used to manage hypertension . It is used to treat high blood pressure (hypertension) in people who are at least 6 years old and weigh at least 110 pounds (50 kg) .

Synthesis Analysis

The synthesis of Aliskiren, a recently marketed drug for the treatment of hypertension, has been presented in several studies . The focus of the synthetic effort is to develop an efficient pathway for the synthesis of an advanced intermediate toward Aliskiren .Molecular Structure Analysis

Aliskiren has a molecular formula of C30H53N3O6 and an average mass of 551.7583 Da . It is a small molecule and is part of the renin inhibitor drug class .Physical And Chemical Properties Analysis

Aliskiren is a small molecule with a molecular formula of C30H53N3O6 and an average mass of 551.7583 Da . More detailed physical and chemical properties may be found in specific databases or literature .Mecanismo De Acción

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Demethoxy Aliskiren Fumarate (2:1) involves the demethylation of Aliskiren followed by its reaction with Fumaric acid in a 2:1 ratio.", "Starting Materials": [ "Aliskiren", "Fumaric acid", "Methanol", "Hydrogen chloride", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Aliskiren is dissolved in methanol and hydrogen chloride gas is bubbled through the solution to form Aliskiren hydrochloride.", "The resulting solution is refluxed with sodium hydroxide to remove the methyl group from Aliskiren, forming Demethoxy Aliskiren.", "Fumaric acid is dissolved in methanol and added to Demethoxy Aliskiren solution in a 2:1 ratio.", "The resulting mixture is refluxed for several hours to form Demethoxy Aliskiren Fumarate.", "The product is then isolated by filtration, washed with diethyl ether and dried.", "The final product is obtained by recrystallization from water." ] } | |

Número CAS |

1438401-07-0 |

Fórmula molecular |

C33H55N3O9 |

Peso molecular |

637.815 |

Nombre IUPAC |

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C29H51N3O5.C4H4O4/c1-19(2)22(14-21-10-8-11-23(15-21)37-13-9-12-36-7)16-25(30)26(33)17-24(20(3)4)27(34)32-18-29(5,6)28(31)35;5-3(6)1-2-4(7)8/h8,10-11,15,19-20,22,24-26,33H,9,12-14,16-18,30H2,1-7H3,(H2,31,35)(H,32,34);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,24-,25-,26-;/m0./s1 |

Clave InChI |

SAEZZXYERNPHCU-DZJTYDGLSA-N |

SMILES |

CC(C)C(CC1=CC(=CC=C1)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O |

Sinónimos |

(αS,γS,δS,ζS)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5,8-Triazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B571319.png)

![2-[(E)-3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-1-phenyl-3H-indolium chloride](/img/structure/B571331.png)

![bis[bis(4-sulfophenyl)-1,2,4-triazin-3-yl]pyridine sodium](/img/structure/B571334.png)